
3-(4-metoxifenil)-1H-indazol
Descripción general
Descripción
Synthesis Analysis
A related compound, “1- {β- [3- (4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride”, also known as SKF-96365, was synthesized in four steps with an overall yield of 9% . The structure of this compound was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .
Aplicaciones Científicas De Investigación
Agente Anticancerígeno
El compuesto ha sido estudiado por su potencial como agente anticancerígeno. Un compuesto híbrido de chalcona-salicilato, que incluye un grupo 4-metoxifenil, se ha sintetizado y estudiado por su potencia contra el cáncer de mama . Los resultados del estudio de acoplamiento molecular mostraron que el compuesto exhibió un valor más negativo de energía libre de unión que el tamoxifeno . Esto sugiere que el compuesto podría potencialmente desarrollarse como un candidato a agente anticancerígeno .
Descubrimiento de Fármacos
El compuesto se puede utilizar en la investigación de descubrimiento de fármacos. Por ejemplo, se puede utilizar en la síntesis de nuevos compuestos híbridos, que luego se pueden estudiar por sus actividades biológicas .
Bioquímica
El compuesto se puede utilizar en diversas aplicaciones bioquímicas. Por ejemplo, se puede utilizar en el estudio de interacciones proteicas y actividades enzimáticas.
Síntesis de Fármacos
El compuesto se puede utilizar en la síntesis de nuevos fármacos. Por ejemplo, se puede utilizar como bloque de construcción en la síntesis de nuevos compuestos con posibles aplicaciones terapéuticas.
Síntesis de Polímeros de Cristal Líquido
Se ha documentado el uso de acrilato de 4-metoxifenilo, un compuesto relacionado, en la síntesis de polímeros de cristal líquido. Estos polímeros exhiben comportamiento mesofásico, que depende de la naturaleza química de los poliacrilatos, lo que indica un potencial para la aplicación en pantallas y dispositivos ópticos.
Química Verde
El compuesto se puede utilizar en el desarrollo de nuevos protocolos catalíticos para la síntesis de compuestos orgánicos con una perspectiva más sostenible . Por ejemplo, se puede utilizar en la síntesis de compuestos β-heteroarilados carbonílicos, que son precursores valiosos de compuestos bioactivos .
Direcciones Futuras
A new hybrid compound of chalcone-salicylate was synthesized using a linker mode approach. The potency of cytotoxic activity of the title compound against breast cancer was studied in silico using computational approaches (molecular docking and MD simulation). The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy than tamoxifen .
Mecanismo De Acción
Target of Action
The primary target of 3-(4-methoxyphenyl)-1H-indazole is the signal transducer and activator of transcription 3 (STAT3) . STAT3 is a key mediator of various autoimmune diseases and has been implicated in chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .
Mode of Action
3-(4-methoxyphenyl)-1H-indazole interacts with its target, STAT3, by inhibiting its activation . This inhibition results in a decrease in pro-inflammatory responses, thereby reducing inflammation and the symptoms of diseases like rheumatoid arthritis .
Biochemical Pathways
The compound affects the STAT3 signaling pathway . By inhibiting the activation of STAT3, it disrupts the downstream signaling in murine macrophages and human synoviocytes, cells that play a crucial role in the pathogenesis of rheumatoid arthritis .
Pharmacokinetics
Similar compounds have shown rapid metabolism and wide tissue distribution
Result of Action
The inhibition of STAT3 activation by 3-(4-methoxyphenyl)-1H-indazole leads to a reduction in pro-inflammatory responses . This can result in the alleviation of symptoms in diseases characterized by chronic inflammation, such as rheumatoid arthritis .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXSAORFPSSAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


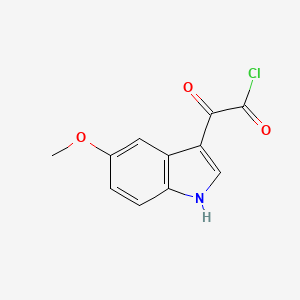

![3-(benzo[d]thiazol-2-yl)-N-hydroxypropanamide](/img/structure/B1638773.png)
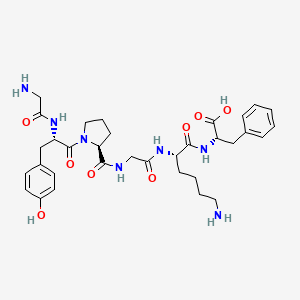
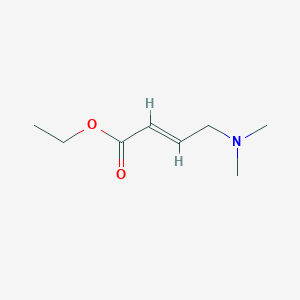
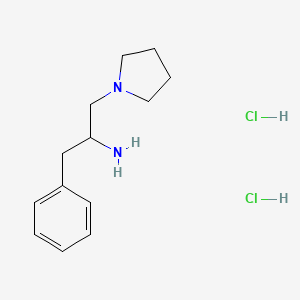
![Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-2-oxo-1-piperazinyl]methyl]-1H-imidazol-1-yl]methyl]-](/img/structure/B1638783.png)
![Adenosine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B1638792.png)
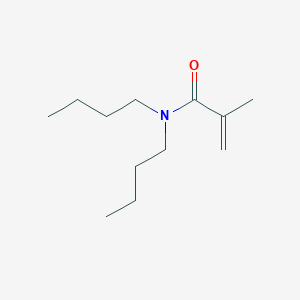
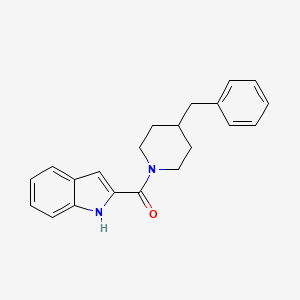
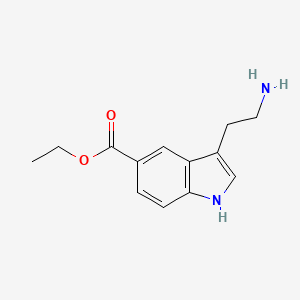
![7-Ethoxythieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1638803.png)
